molecular formula C12H18ClNO5S B11067862 4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide

4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B11067862
M. Wt: 323.79 g/mol
InChI Key: CDDXVUSMLHKPCG-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a chloro substituent at the 4-position, methoxy groups at the 2- and 5-positions of the benzene ring, and a 3-methoxypropyl chain attached to the sulfonamide nitrogen. Key properties inferred from analogs include:

  • Molecular formula: Likely C₁₂H₁₇ClNO₅S (based on similar compounds in and ).
  • Key substituents: Chloro, dimethoxy (electron-withdrawing and donating groups), and a flexible 3-methoxypropyl side chain (enhancing solubility and steric bulk).

Properties

Molecular Formula

C12H18ClNO5S

Molecular Weight

323.79 g/mol

IUPAC Name

4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C12H18ClNO5S/c1-17-6-4-5-14-20(15,16)12-8-10(18-2)9(13)7-11(12)19-3/h7-8,14H,4-6H2,1-3H3

InChI Key

CDDXVUSMLHKPCG-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a sulfonyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chloro and methoxy groups can modulate the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

4-Chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide (CAS 886123-26-8)
  • Molecular formula: C₁₁H₁₆ClNO₄S .
  • Molecular weight : 293.77 g/mol .
  • Key differences : The isopropyl group (vs. 3-methoxypropyl) reduces polarity and hydrogen-bonding capacity (XLogP3 = 2.3 vs. estimated higher polarity for the target compound).
  • Functional implications: The 3-methoxypropyl chain in the target compound may improve water solubility due to increased hydrogen-bond acceptor count (e.g., 5 acceptors in the isopropyl analog vs.
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide (CAS 349098-54-0)
  • Molecular formula: C₁₀H₁₄ClNO₃S .
  • Molecular weight : 263.74 g/mol .
  • Key differences : Absence of 2,5-dimethoxy groups reduces steric hindrance and electronic effects on the benzene ring. This likely lowers thermal stability compared to the target compound.

Sulfonamide Side Chain Modifications

4-Chloro-N-(3-(3-hydroxypropyl)phenethyl)benzenesulfonamide (CAS 1333145-00-8)
  • Molecular formula: C₁₇H₂₀ClNO₃S .
  • Molecular weight : 353.87 g/mol .
  • This contrasts with the target compound’s aliphatic 3-methoxypropyl chain, which prioritizes flexibility over rigid interactions.

Pharmacologically Relevant Analogs (NBOMe/NBOH Derivatives)

These compounds are psychoactive due to their phenethylamine backbone and benzyl/fluorobenzyl substituents . The target compound’s sulfonamide group and lack of a basic amine likely preclude similar receptor binding, highlighting the critical role of functional group placement in biological activity.

Data Table: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound* C₁₂H₁₇ClNO₅S ~310.8 ~2.5 1 6
4-Chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide C₁₁H₁₆ClNO₄S 293.77 2.3 1 5
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide C₁₀H₁₄ClNO₃S 263.74 N/A 1 4
4-Chloro-N-(3-(3-hydroxypropyl)phenethyl)benzenesulfonamide C₁₇H₂₀ClNO₃S 353.87 N/A 2 4

*Estimated based on structural analogs.

Biological Activity

4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

The molecular formula for this compound is C13H18ClN1O4SC_{13}H_{18}ClN_{1}O_{4}S, with a molar mass of approximately 317.81 g/mol. The compound features a chloro group, two methoxy groups, and a benzenesulfonamide moiety, which are key to its biological activity.

Structural Features

Structural FeatureDescription
Chloro GroupEnhances electrophilic character
Methoxy GroupsImprove solubility and bioavailability
Benzenesulfonamide MoietyKnown for diverse biological activities

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the methoxy groups may influence the compound's binding affinity and selectivity towards specific receptors.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit promising anti-tubercular activity. For instance, studies evaluating related sulfonamides have shown effective inhibition against Mycobacterium tuberculosis (MTB) with IC50 values often below 1 µg/mL .

Case Studies

  • Anti-Tubercular Activity : A series of synthesized derivatives based on the sulfonamide structure were tested against MTB. The results indicated that many derivatives displayed significant antibacterial properties, suggesting that the structural modifications could enhance efficacy .
  • Cytotoxicity Assessment : In vitro cytotoxicity studies against human cancer cell lines (e.g., HeLa cells) were performed to evaluate safety profiles. Most derivatives exhibited low cytotoxicity at therapeutic concentrations, indicating potential for safe therapeutic use .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and electrophilic aromatic substitutions. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Common Synthesis Pathways

  • Nucleophilic Substitution : Involves the substitution of a leaving group (e.g., halide) with a nucleophile.
  • Electrophilic Aromatic Substitution : Utilizes electrophiles to introduce substituents onto the aromatic ring.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Properties
4-Chloro-2,5-dimethoxyanilineChloro and two methoxy groupsPrecursor for many sulfonamides
SulfanilamideBasic sulfonamide structureKnown antibacterial agent
4-Amino-N-(3-methoxypropyl)benzenesulfonamideSimilar amine substitutionPotentially different biological activity

The specific combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

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